benzyl(triphenyl)phosphanium;4-octylphenolate
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Overview
Description
Benzyl(triphenyl)phosphanium;4-octylphenolate is a chemical compound that belongs to the class of quaternary phosphonium salts. These compounds are known for their diverse applications in organic synthesis, particularly as phase-transfer catalysts and reagents in various chemical reactions. The unique structure of this compound, which includes a phosphonium center bonded to a benzyl group and a phenolate group substituted with an octyl chain, imparts specific chemical properties that make it valuable in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-octylphenolate typically involves the reaction of triphenylphosphine with benzyl halides under basic conditions to form benzyltriphenylphosphonium salts. The subsequent reaction with 4-octylphenol in the presence of a base such as sodium hydroxide or potassium carbonate yields the desired compound. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl(triphenyl)phosphanium;4-octylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the phenolate group under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and benzyl alcohol.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
Benzyl(triphenyl)phosphanium;4-octylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its potential as a mitochondrial targeting agent due to its lipophilic cationic nature.
Medicine: Explored for its role in drug delivery systems, particularly in targeting cancer cells.
Mechanism of Action
The mechanism of action of benzyl(triphenyl)phosphanium;4-octylphenolate involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases. The phosphonium center interacts with anionic species, enhancing their solubility in organic solvents. This property is particularly useful in reactions where ionic compounds need to be transferred into an organic phase for further reaction .
Comparison with Similar Compounds
Similar Compounds
- Benzyltriphenylphosphonium chloride
- Benzyltriphenylphosphonium bromide
- 4-Vinylbenzyl(triphenyl)phosphonium chloride
Uniqueness
Benzyl(triphenyl)phosphanium;4-octylphenolate is unique due to the presence of the octyl-substituted phenolate group, which imparts specific lipophilic properties. This makes it particularly effective in applications requiring the transfer of hydrophobic species. Compared to similar compounds, it offers enhanced solubility and reactivity in organic solvents, making it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
93839-60-2 |
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Molecular Formula |
C39H43OP |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;4-octylphenolate |
InChI |
InChI=1S/C25H22P.C14H22O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h1-20H,21H2;9-12,15H,2-8H2,1H3/q+1;/p-1 |
InChI Key |
XBFQQHNOIBDWIQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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